4-Bromo-3-fluoro-5-hydroxybenzonitrile
CAS No.: 1805251-60-8
Cat. No.: VC2960673
Molecular Formula: C7H3BrFNO
Molecular Weight: 216.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1805251-60-8 |
|---|---|
| Molecular Formula | C7H3BrFNO |
| Molecular Weight | 216.01 g/mol |
| IUPAC Name | 4-bromo-3-fluoro-5-hydroxybenzonitrile |
| Standard InChI | InChI=1S/C7H3BrFNO/c8-7-5(9)1-4(3-10)2-6(7)11/h1-2,11H |
| Standard InChI Key | VENBTTOEWPVDAK-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1O)Br)F)C#N |
| Canonical SMILES | C1=C(C=C(C(=C1O)Br)F)C#N |
Introduction
Chemical Structure and Properties
4-Bromo-3-fluoro-5-hydroxybenzonitrile (CAS: 1805251-60-8) is an aromatic compound with the molecular formula C7H3BrFNO and a molecular weight of 216.01 g/mol . The compound contains four key functional groups strategically positioned on a benzene ring: a cyano group (-CN), a hydroxyl group (-OH), a bromine atom, and a fluorine atom.
Structural Identifiers
The compound's structure can be identified through various chemical notations as presented in Table 1:
| Identifier Type | Value |
|---|---|
| IUPAC Name | 4-bromo-3-fluoro-5-hydroxybenzonitrile |
| CAS Number | 1805251-60-8 |
| PubChem CID | 118800093 |
| InChI | InChI=1S/C7H3BrFNO/c8-7-5(9)1-4(3-10)2-6(7)11/h1-2,11H |
| InChIKey | VENBTTOEWPVDAK-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1O)Br)F)C#N |
Table 1: Chemical identifiers for 4-bromo-3-fluoro-5-hydroxybenzonitrile
Physical and Chemical Properties
The physical and chemical properties of 4-bromo-3-fluoro-5-hydroxybenzonitrile are crucial for understanding its behavior in various chemical environments and applications. Table 2 summarizes the key computed properties of this compound:
| Property | Value |
|---|---|
| Molecular Weight | 216.01 g/mol |
| XLogP3-AA | 2.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 0 |
| Exact Mass | 214.93820 Da |
| Appearance | Typically appears as a white to light yellow solid |
Table 2: Computed physical and chemical properties of 4-bromo-3-fluoro-5-hydroxybenzonitrile
The compound's relatively low rotatable bond count indicates limited conformational flexibility, which may contribute to its potential specificity in binding interactions. The moderate XLogP3-AA value of 2.1 suggests a balance between hydrophilicity and lipophilicity, potentially conferring favorable pharmacokinetic properties if used in medicinal chemistry applications .
Synthesis Methods
Halogenation Approaches
One common approach to synthesizing halogenated benzonitrile derivatives involves selective bromination of fluorinated precursors. Similar compounds have been synthesized using the following methods:
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Bromination of fluorobenzonitrile derivatives: Treatment of fluorinated benzonitrile compounds with brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of appropriate catalysts.
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Regioselective bromination: The regioselective bromination of fluorophenols can be achieved using potassium bromide in acetic acid medium, potentially with zinc-aluminum layered double hydroxide catalysts, as demonstrated for related compounds .
Alternative Synthetic Pathways
For similar bromofluorohydroxybenzonitriles, nucleophilic substitution reactions have proven effective:
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Hydroxylation of halogenated benzonitriles: Starting from 2-fluoro-5-bromobenzonitrile (or analogous compounds), treatment with bases such as potassium acetate and crown ethers can facilitate hydroxylation through nucleophilic aromatic substitution .
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Metal-catalyzed coupling reactions: Palladium-catalyzed coupling reactions using appropriate boronic acids or other organometallic reagents can be employed to introduce various functional groups to the benzonitrile scaffold .
Chemical Reactivity
Functional Group Reactivity
4-Bromo-3-fluoro-5-hydroxybenzonitrile possesses multiple reactive sites that can participate in various chemical transformations:
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Hydroxyl group: Can undergo oxidation, reduction, and various derivatization reactions (e.g., etherification, esterification).
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Bromo substituent: Serves as an excellent handle for metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings.
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Cyano group: Can be hydrolyzed to carboxylic acids, reduced to amines, or converted to various other functional groups like tetrazoles or amidines.
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Fluoro substituent: Generally less reactive than the bromo substituent, but can participate in nucleophilic aromatic substitution reactions under specific conditions.
Common Reaction Types
Based on the reactivity patterns of similar compounds, 4-bromo-3-fluoro-5-hydroxybenzonitrile likely participates in the following types of reactions:
| Reaction Type | Description | Potential Products |
|---|---|---|
| Oxidation | Conversion of hydroxyl to carbonyl | 4-bromo-3-fluoro-5-oxobenzonitrile derivatives |
| Reduction | Reduction of cyano group | 4-bromo-3-fluoro-5-hydroxybenzylamine |
| Cross-coupling | Metal-catalyzed coupling at bromine position | Various aryl-substituted derivatives |
| Nucleophilic substitution | Displacement of halogens | Substituted derivatives |
| Etherification | Reaction of hydroxyl group | Alkoxy or aryloxy derivatives |
Table 3: Potential reactions of 4-bromo-3-fluoro-5-hydroxybenzonitrile
Applications and Utility
Synthetic Building Block
4-Bromo-3-fluoro-5-hydroxybenzonitrile serves as a valuable intermediate in the synthesis of more complex molecules due to its multiple functional groups that provide handles for further derivatization. Its utility as a building block is particularly relevant in:
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Pharmaceutical synthesis: The compound's structure makes it useful for constructing various pharmaceutical candidates, particularly those requiring halogenated aromatic cores with additional functional groups for fine-tuning biological activity .
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Material science: Halogenated benzonitriles have applications in the development of specialty materials, including liquid crystals and electronic materials.
Comparison with Similar Compounds
Structural Analogs
Several structural analogs of 4-bromo-3-fluoro-5-hydroxybenzonitrile have been reported in the literature, differing in the position of functional groups or the nature of substituents. Table 4 compares some of these related compounds:
| Compound | CAS Number | Molecular Formula | Structural Differences |
|---|---|---|---|
| 3-Bromo-5-fluoro-4-hydroxybenzonitrile | 1235841-38-9 | C7H3BrFNO | Positional isomer with different arrangement of substituents |
| 4-Bromo-2-fluoro-5-hydroxybenzonitrile | 1804405-08-0 | C7H3BrFNO | Fluorine at position 2 instead of position 3 |
| 4-Bromo-2-fluoro-6-hydroxybenzonitrile | 1227918-06-0 | C7H3BrFNO | Hydroxyl at position 6 instead of position 5 |
| 3-Fluoro-5-hydroxybenzonitrile | 473923-95-4 | C7H4FNO | Lacks bromine substituent |
| 4-Bromo-3-fluorobenzonitrile | 133059-44-6 | C7H3BrFN | Lacks hydroxyl group |
Table 4: Structural analogs of 4-bromo-3-fluoro-5-hydroxybenzonitrile
Structure-Property Relationships
The positioning of functional groups significantly impacts the chemical and potential biological properties of these compounds:
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Electronic effects: The relative positions of electron-withdrawing groups (bromine, fluorine, cyano) and electron-donating groups (hydroxyl) influence the electronic distribution within the molecule, affecting reactivity patterns.
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Hydrogen bonding capabilities: The position of the hydroxyl group relative to other substituents affects hydrogen bonding patterns, potentially impacting crystal packing, solubility, and interactions with biological macromolecules .
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Metabolic stability: Different substitution patterns may exhibit varying susceptibility to metabolic transformations, such as oxidation or dehalogenation.
Current Research and Future Perspectives
The ongoing development and investigation of halogenated benzonitrile derivatives like 4-bromo-3-fluoro-5-hydroxybenzonitrile continue to expand our understanding of their potential applications:
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Pharmaceutical development: These compounds are being explored as intermediates in the development of new therapeutic agents, particularly where halogen bonding interactions play important roles in target binding .
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Agricultural applications: Halogenated benzonitriles have historical use in the development of agricultural chemicals, and derivatives continue to be explored in this context.
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Material science: The unique electronic properties of these compounds make them candidates for incorporation into specialized materials with tunable properties .
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